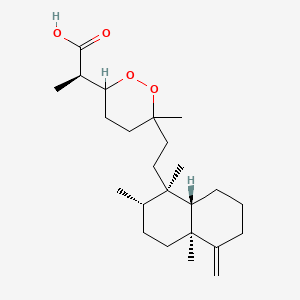
hTRPA1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hTRPA1-IN-1 is a synthetic compound known for its ability to inhibit the human Transient Receptor Potential Ankyrin 1 (hTRPA1) ion channel. This ion channel is involved in various physiological processes, including the sensation of pain and temperature. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating pain and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hTRPA1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
hTRPA1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
hTRPA1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of hTRPA1 inhibitors.
Biology: Employed in research to understand the role of hTRPA1 in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating pain, inflammation, and other conditions related to hTRPA1 activity.
Industry: Utilized in the development of new pharmaceuticals and chemical products targeting hTRPA1.
作用机制
hTRPA1-IN-1 exerts its effects by binding to the hTRPA1 ion channel and inhibiting its activity. The compound interacts with specific amino acid residues in the channel, leading to conformational changes that prevent ion flow. This inhibition reduces the sensation of pain and inflammation mediated by hTRPA1.
相似化合物的比较
Similar Compounds
Allyl Isothiocyanate: A natural compound that activates hTRPA1 and is found in mustard oil.
Cinnamaldehyde: Another natural activator of hTRPA1, found in cinnamon oil.
JT010: A synthetic compound that selectively activates hTRPA1.
Uniqueness of hTRPA1-IN-1
This compound is unique due to its high specificity and potency as an hTRPA1 inhibitor. Unlike natural activators like allyl isothiocyanate and cinnamaldehyde, this compound effectively blocks the ion channel, making it a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C24H40O4 |
|---|---|
分子量 |
392.6 g/mol |
IUPAC 名称 |
(2R)-2-[6-[2-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-6-methyldioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-16-8-7-9-20-23(16,5)13-10-17(2)24(20,6)15-14-22(4)12-11-19(27-28-22)18(3)21(25)26/h17-20H,1,7-15H2,2-6H3,(H,25,26)/t17-,18+,19?,20+,22?,23+,24+/m0/s1 |
InChI 键 |
SQNNYRWDFNZPBJ-GCEXZLSASA-N |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3(CCC(OO3)[C@@H](C)C(=O)O)C)CCCC2=C)C |
规范 SMILES |
CC1CCC2(C(C1(C)CCC3(CCC(OO3)C(C)C(=O)O)C)CCCC2=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


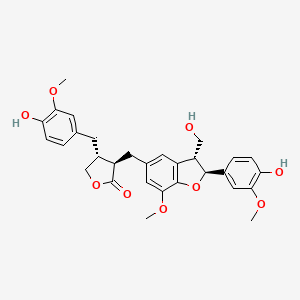
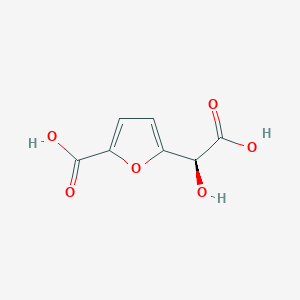
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
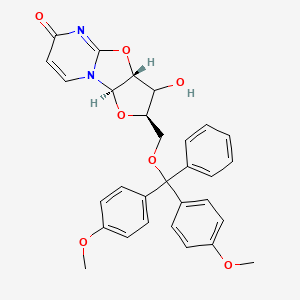
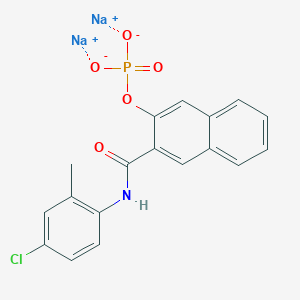
![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
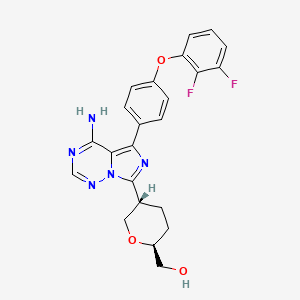
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
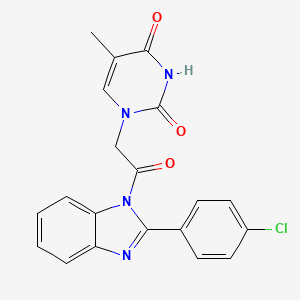
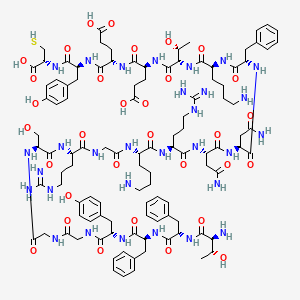


![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
